molecular formula C12H13NO B13727487 5-Ethynyl-2,N,N-trimethylbenzamide

5-Ethynyl-2,N,N-trimethylbenzamide

Cat. No.: B13727487
M. Wt: 187.24 g/mol
InChI Key: VBMCFZPLTGPLDE-UHFFFAOYSA-N
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Description

5-Ethynyl-2,N,N-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethynyl group attached to the benzene ring, along with three methyl groups and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2,N,N-trimethylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethynyl-2,N,N-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

5-Ethynyl-2,N,N-trimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethynyl-2,N,N-trimethylbenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethynyl-2,N,N-trimethylbenzamide is unique due to its specific structural features, such as the ethynyl group and the trimethyl substitution on the benzene ring. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

5-ethynyl-N,N,2-trimethylbenzamide

InChI

InChI=1S/C12H13NO/c1-5-10-7-6-9(2)11(8-10)12(14)13(3)4/h1,6-8H,2-4H3

InChI Key

VBMCFZPLTGPLDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#C)C(=O)N(C)C

Origin of Product

United States

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